N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide

Overview

Description

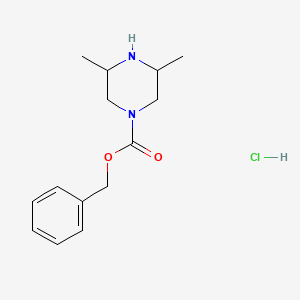

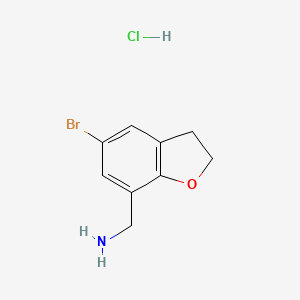

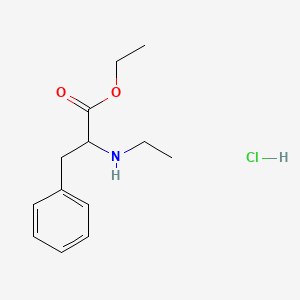

“N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide” is a chemical compound with the CAS Number: 1807938-22-2 . It has a molecular weight of 245.2 and its IUPAC name is (E)-N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)acrylamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

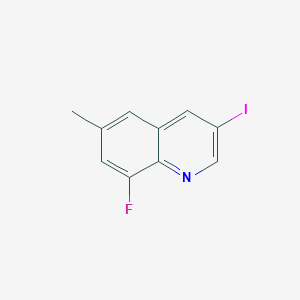

The InChI code for this compound is 1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 245.20 . Unfortunately, specific information on other properties such as boiling point and density was not found in the web search results.Scientific Research Applications

Versatility in Synthetic Methods

- Weinreb Amides in Knorr Pyrrole Synthesis : This compound is used in the preparation of N-methoxy-N-methyl-α-enaminocarboxamides, starting from enamines and Weinreb α-aminoamides. Its reaction with organometallic compounds, followed by cyclization, offers a versatile alternative in the Knorr pyrrole synthesis, demonstrating its utility in constructing pyrrole rings, which are significant in medicinal chemistry (Alberola et al., 1999).

Synthetic Utility and Industrial Application

- Growing Synthetic Utility : N-Methoxy-N-methylamide, commonly referred to as Weinreb amide, has emerged as an important amide variant. It serves as an excellent acylating agent for organolithium or organomagnesium reagents and as a stable equivalent for an aldehyde group. This compound's synthetic applications have been explored extensively, including its use in heterocyclic chemistry, total synthesis, and large-scale industrial production (Balasubramaniam & Aidhen, 2008).

Application in Heterocyclic Compound Synthesis

- Facile Synthesis and Antifungal Activity : Research into dimethylated trifluoroatrolactamide derivatives synthesized from α-hydroxyacetamide has revealed moderate antifungal activity. These findings underscore the potential of N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide derivatives in developing new antifungal agents (Yang et al., 2017).

Novel Synthetic Routes

- Synthesis from 4,6-Pyrimidyl Urethane : A novel synthesis approach for N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents showcases the compound's role in generating ketones through stable metal-chelated intermediates without side products. This method highlights the compound's flexibility and efficiency in organic synthesis (Lee, 2007).

Antipathogenic Activity

- Thiourea Derivatives and Antibiofilm Properties : The synthesis and characterization of thiourea derivatives containing the trifluorophenyl group have demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These results suggest the potential of trifluorophenyl derivatives in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes would need to be determined through further study .

Biochemical Pathways

To summarize the affected pathways and their downstream effects, additional research or experimental data would be necessary .

Pharmacokinetics

Further investigation would be needed to outline these properties .

Result of Action

To describe these effects, more research or experimental data would be required .

Action Environment

Further study would be necessary to discuss these influences .

properties

IUPAC Name |

(E)-N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFHSKGFBONUET-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC(=C(C(=C1)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC(=C(C(=C1)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)

![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)